molecular formula C17H22N2O8 B14627584 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid CAS No. 58173-41-4

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid

Cat. No.: B14627584
CAS No.: 58173-41-4
M. Wt: 382.4 g/mol
InChI Key: KGRRRLOUVSDXCT-GWCFXTLKSA-N
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Description

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid is an organic compound that belongs to the class of dipeptides This compound is characterized by the presence of a methoxyphenyl group, an alanyl group, and a glutamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid typically involves the chemical condensation of benzyloxycarbonyl-L-alanine and methyl glutamate. This process can be facilitated by using activated esters or triphenyl phosphine/hexachloroethane condensation methods . The reaction conditions often require amino acid activation, subunit protection, and subsequent removal of protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield corresponding quinones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid is unique due to its specific combination of functional groups and peptide linkage, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

58173-41-4

Molecular Formula

C17H22N2O8

Molecular Weight

382.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(4-methoxyphenyl)methoxycarbonylamino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C17H22N2O8/c1-10(15(22)19-13(16(23)24)7-8-14(20)21)18-17(25)27-9-11-3-5-12(26-2)6-4-11/h3-6,10,13H,7-9H2,1-2H3,(H,18,25)(H,19,22)(H,20,21)(H,23,24)/t10-,13-/m0/s1

InChI Key

KGRRRLOUVSDXCT-GWCFXTLKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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